molecular formula C17H17FO4 B4999296 4-[3-(2-fluorophenoxy)propoxy]-3-methoxybenzaldehyde

4-[3-(2-fluorophenoxy)propoxy]-3-methoxybenzaldehyde

Cat. No. B4999296
M. Wt: 304.31 g/mol
InChI Key: JXQBHBIOIJWDEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(2-fluorophenoxy)propoxy]-3-methoxybenzaldehyde, commonly known as FPR-1, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPR-1 is a small molecule that belongs to the class of aldehydes and has a molecular weight of 312.33 g/mol.

Mechanism of Action

The mechanism of action of FPR-1 is not fully understood, but it is believed to act through multiple pathways. In cancer cells, FPR-1 has been shown to inhibit the activity of enzymes involved in cell proliferation and induce apoptosis, or programmed cell death. In inflammation, FPR-1 has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. FPR-1 has also been shown to modulate the activity of various signaling pathways involved in neurodegenerative disorders.
Biochemical and Physiological Effects:
FPR-1 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, FPR-1 has been shown to decrease cell viability, induce apoptosis, and inhibit cell migration and invasion. In inflammation, FPR-1 has been shown to decrease the expression of pro-inflammatory cytokines and inhibit the activation of NF-κB. FPR-1 has also been shown to have neuroprotective effects by decreasing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

FPR-1 has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications in various diseases. However, FPR-1 also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of FPR-1. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to explore the mechanism of action of FPR-1 and identify its molecular targets. Additionally, future studies could focus on optimizing the synthesis method of FPR-1 and improving its pharmacokinetic properties for better clinical efficacy.
Conclusion:
In conclusion, FPR-1 is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications in various diseases. The synthesis method of FPR-1 is relatively simple, and it has shown promising results in cancer research, inflammation, and neurodegenerative disorders. The mechanism of action of FPR-1 is not fully understood, but it is believed to act through multiple pathways. FPR-1 has various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for the study of FPR-1, including further investigation of its potential therapeutic applications and exploration of its mechanism of action.

Synthesis Methods

The synthesis of FPR-1 involves a series of chemical reactions that start with the reaction of 3-methoxybenzaldehyde with 3-bromopropyl-2-fluorophenyl ether in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with sodium hydride and 4-bromo-2-fluorophenol to yield the final product, FPR-1. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

FPR-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, FPR-1 has shown promising results as a potential anticancer agent by inhibiting the growth and proliferation of cancer cells. Inflammation is a common hallmark of many diseases, and FPR-1 has been shown to have anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines. FPR-1 has also been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

4-[3-(2-fluorophenoxy)propoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO4/c1-20-17-11-13(12-19)7-8-16(17)22-10-4-9-21-15-6-3-2-5-14(15)18/h2-3,5-8,11-12H,4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQBHBIOIJWDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCCOC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.